2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazines often exhibit a range of pharmacological properties, including acting as antihistamines, antidepressants, and antipsychotics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests it contains a piperazine ring substituted with a 3-chlorophenyl group and a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. These functional groups could potentially allow for various intermolecular interactions, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the benzo[d]isothiazol-3(2H)-one 1,1-dioxide group. The chlorophenyl group might also undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could potentially increase its solubility in water .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-15-4-3-5-16(14-15)22-10-12-23(13-11-22)19(25)8-9-24-20(26)17-6-1-2-7-18(17)29(24,27)28/h1-7,14H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWANUILHSCLJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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